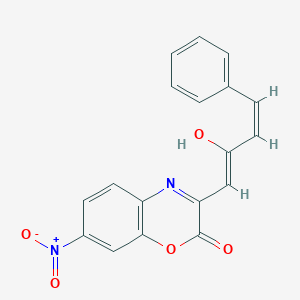
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide, also known as MNPG, is a novel compound with potential applications in scientific research.
Mécanisme D'action
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide exerts its anti-inflammatory and anti-tumor effects by targeting multiple signaling pathways involved in inflammation and cancer development. It inhibits the activation of NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokines and chemokines. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also modulates the expression of other transcription factors, such as AP-1 and STAT3, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has been shown to modulate the expression of a wide range of genes involved in inflammation and cancer development. It inhibits the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and CXCL1. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also induces the expression of anti-inflammatory cytokines, such as IL-10. In cancer cells, N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide induces cell cycle arrest and apoptosis, and inhibits the expression of genes involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has several advantages as a research tool, including its potent anti-inflammatory and anti-tumor activities, its ability to target multiple signaling pathways, and its low toxicity. However, N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
Future research on N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide should focus on elucidating its mechanism of action in more detail, identifying its molecular targets, and exploring its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, efforts should be made to improve the solubility and bioavailability of N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide, and to develop more potent analogs with improved pharmacological properties.
Méthodes De Synthèse
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide can be synthesized using a multi-step process involving the reaction of 1-naphthylamine with 4-phenoxybenzoyl chloride, followed by the reaction of the resulting intermediate with N-methylsulfonyl chloride and N-(4-aminophenyl)glycine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also induces cell cycle arrest and apoptosis in cancer cells, and inhibits tumor growth in mouse xenograft models.
Propriétés
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-32(29,30)27(20-14-16-22(17-15-20)31-21-10-3-2-4-11-21)18-25(28)26-24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNURNJWEJEWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![N-(tetrahydro-3-furanyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118818.png)

![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)


![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)

![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)